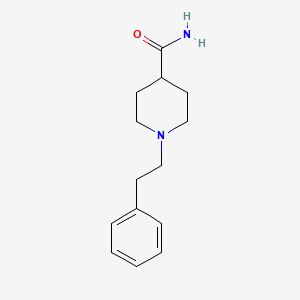
1-(2-フェニルエチル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
科学的研究の応用
1-(2-Phenylethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.
作用機序
Target of Action
The primary target of 1-(2-Phenylethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.
Mode of Action
1-(2-Phenylethyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts the supercoiling process, which is vital for DNA replication and transcription, leading to the cessation of these cellular processes.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. This disruption leads to the cessation of these processes, resulting in the bactericidal and antibiofilm activity of the compound .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
The inhibition of DNA gyrase by 1-(2-Phenylethyl)piperidine-4-carboxamide leads to the disruption of DNA replication and transcription. This disruption results in bactericidal and antibiofilm activity against Mycobacterium abscessus .
生化学分析
Biochemical Properties
It is known that the metabolism of new fentanyl analogs, like 1-(2-Phenylethyl)piperidine-4-carboxamide, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Cellular Effects
It is known that fentanyl analogs can have profound pharmacological differences, especially with respect to potency and efficacy .
Molecular Mechanism
It is known that fentanyl analogs bind to opioid receptors, producing respiratory depression, decreased consciousness, antinociception, and miosis .
Temporal Effects in Laboratory Settings
It is known that the presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Dosage Effects in Animal Models
It is known that fentanyl analogs can have profound pharmacological differences, especially with respect to potency and efficacy .
Metabolic Pathways
It is known that the metabolism of new fentanyl analogs, like 1-(2-Phenylethyl)piperidine-4-carboxamide, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenylethyl halides under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: For large-scale production, the synthesis may involve more efficient catalytic processes and continuous flow reactors to ensure high yield and purity. The use of protective groups and subsequent deprotection steps can also be employed to enhance the selectivity of the reaction .
化学反応の分析
Types of Reactions: 1-(2-Phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
類似化合物との比較
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Alfentanil: A fast-acting opioid analgesic used in anesthesia.
Uniqueness: Unlike some of its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
1-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQQQVQLFPZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














